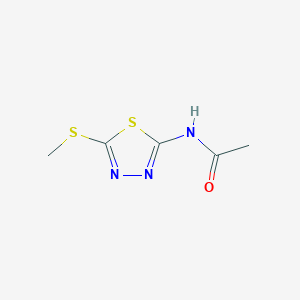

N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3OS2/c1-3(9)6-4-7-8-5(10-2)11-4/h1-2H3,(H,6,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOQNHXGAGXWLLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN=C(S1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40326099 | |

| Record name | N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40326099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38583-51-6 | |

| Record name | NSC523936 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523936 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40326099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide

Abstract

The 1,3,4-thiadiazole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds, demonstrating a wide array of biological activities including antimicrobial, anticancer, and antiepileptic properties.[1][2] N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide is a key derivative within this class, serving as a crucial intermediate in the synthesis of carbonic anhydrase inhibitors like Methazolamide and as a valuable building block for novel drug discovery programs.[3][4] This technical guide provides an in-depth analysis of the primary synthetic pathways to this target molecule, designed for researchers and professionals in medicinal chemistry and drug development. We will dissect two strategic, field-proven synthetic routes, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to guide laboratory implementation. The causality behind experimental choices is explained, ensuring each protocol is a self-validating system grounded in authoritative chemical literature.

Strategic Overview: Retrosynthetic Analysis

The synthesis of this compound can be approached from two primary retrosynthetic disconnections. These strategies differ in the sequence of introducing the C5-methylthio and N2-acetamide functionalities onto the 1,3,4-thiadiazole core.

-

Pathway A (Convergent Approach): This strategy involves the late-stage formation of the amide bond. The key disconnection is at the N-acetyl bond, leading back to the pivotal intermediate, 2-amino-5-(methylthio)-1,3,4-thiadiazole . This pathway is advantageous as the final acetylation step is typically high-yielding and straightforward.

-

Pathway B (Linear Approach): This alternative strategy involves the late-stage formation of the C-S bond. The disconnection is at the S-methyl bond, identifying N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide as the key precursor. This route allows for the early introduction of the acetamide group, which may influence the reactivity and solubility of subsequent intermediates.

Caption: Retrosynthetic analysis of the target molecule.

Pathway A: Convergent Synthesis via Late-Stage Acetylation

This elegant and efficient pathway hinges on the initial construction of the substituted thiadiazole ring, followed by a robust acetylation step.

Step 1: Synthesis of 2-Amino-5-(methylthio)-1,3,4-thiadiazole

The formation of the 2-amino-5-substituted-1,3,4-thiadiazole ring is a cornerstone reaction in heterocyclic chemistry. A common and effective method involves the cyclocondensation of thiosemicarbazide with a suitable carboxylic acid or its derivative in the presence of a strong dehydrating agent.[5][6] The use of a mineral acid mixture, such as sulfuric acid and polyphosphoric acid (PPA), has been shown to produce high yields.[6]

Caption: Cyclocondensation to form the key amino-thiadiazole intermediate.

Experimental Protocol: Synthesis of 2-Amino-5-(methylthio)-1,3,4-thiadiazole

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a nitrogen inlet, prepare a mineral acid mixture by carefully adding concentrated sulfuric acid (1 part) to polyphosphoric acid (3 parts) while maintaining the temperature below 20°C with an ice bath.

-

Reagent Addition: To the cooled and stirring acid mixture, add thiosemicarbazide (1.0 eq.) portion-wise, ensuring the temperature does not exceed 25°C. Following this, add methylthioacetic acid (1.05 eq.) dropwise.

-

Reaction: Allow the mixture to warm to room temperature, then heat to 80-90°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).

-

Work-up and Isolation: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide or ammonium hydroxide solution until the pH reaches 7-8, keeping the temperature below 20°C.[6]

-

Purification: The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water, and dried. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 2-amino-5-(methylthio)-1,3,4-thiadiazole as a solid.[5] The melting point of the pure compound is reported as 178-181 °C.

Step 2: N-Acetylation to Yield the Final Product

The final step in this pathway is the straightforward N-acetylation of the primary amino group. Acetic anhydride is a common, effective, and readily available reagent for this transformation. The reaction proceeds via nucleophilic attack of the 2-amino group on the carbonyl carbon of the anhydride.

Caption: Final N-acetylation step to produce the target compound.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: Suspend 2-amino-5-(methylthio)-1,3,4-thiadiazole (1.0 eq.) in acetic anhydride (3.0-5.0 eq.). A catalytic amount of pyridine or a few drops of concentrated sulfuric acid can be added to accelerate the reaction.

-

Reaction: Heat the mixture under reflux (approx. 140°C) for 1-2 hours. Monitor the reaction completion by TLC.

-

Work-up and Isolation: Cool the reaction mixture to room temperature and pour it into cold water with vigorous stirring to hydrolyze the excess acetic anhydride.

-

Purification: The resulting precipitate is collected by filtration, washed with water until neutral, and dried. Recrystallization from ethanol or a similar solvent yields the pure this compound.

Pathway B: Linear Synthesis via Late-Stage S-Methylation

This pathway builds the molecule in a more linear fashion, starting with a commercially available thiadiazole and functionalizing it sequentially.

Step 1: Acetylation of 2-Amino-5-mercapto-1,3,4-thiadiazole

The starting material for this route, 2-amino-5-mercapto-1,3,4-thiadiazole, is readily available. The first step involves the selective acetylation of the exocyclic amino group. This reaction is analogous to Step 2.2 in Pathway A and is a key transformation in the synthesis of the drug Methazolamide.[7]

Experimental Protocol: Synthesis of N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide

-

Reaction Setup: Suspend 2-amino-5-mercapto-1,3,4-thiadiazole (1.0 eq.) in glacial acetic acid or acetic anhydride (3.0-5.0 eq.).

-

Reaction: Heat the mixture to reflux for 2-3 hours.

-

Work-up and Purification: Cool the mixture and pour it into ice water. Collect the solid product by filtration, wash with water, and dry. The product, N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide, can be used in the next step, often without further purification.

Step 2: S-Methylation of the Thiol Group

The crucial step in this pathway is the selective S-alkylation of the thiol group. The thiol is first deprotonated with a suitable base to form a more nucleophilic thiolate, which then reacts with a methylating agent like methyl iodide in an SN2 reaction. The choice of base and solvent is critical to ensure selectivity for S-alkylation over potential N-alkylation.[1][8]

Caption: S-Methylation of the thiol intermediate to yield the final product.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: Dissolve N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone in a round-bottom flask.

-

Base Addition: Add a mild base, such as potassium carbonate (K₂CO₃, 1.5 eq.) or sodium hydroxide (NaOH, 1.1 eq.), and stir the mixture at room temperature for 30 minutes to facilitate the formation of the thiolate anion.

-

Methylation: Add methyl iodide (CH₃I, 1.2 eq.) dropwise to the suspension. Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

-

Work-up and Isolation: Once the reaction is complete, pour the mixture into cold water. The product will precipitate out of the solution.

-

Purification: Collect the solid by vacuum filtration, wash with water, and dry. Recrystallize from ethanol to obtain the pure target compound.

Comparative Analysis and Data

Both pathways are effective for synthesizing the target molecule. The choice between them often depends on the availability of starting materials, scalability, and desired purity profile.

| Parameter | Pathway A (Convergent) | Pathway B (Linear) |

| Key Intermediate | 2-Amino-5-(methylthio)-1,3,4-thiadiazole | N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide |

| Starting Materials | Thiosemicarbazide, Methylthioacetic Acid | 2-Amino-5-mercapto-1,3,4-thiadiazole |

| Number of Steps | 2 | 2 |

| Key Advantages | Final step is a robust acetylation. May offer higher overall yield. | Starts from a more complex, readily available thiadiazole. Avoids handling potentially odorous methylthioacetic acid. |

| Potential Challenges | Ring formation may require harsh acidic conditions (PPA). | Potential for N-alkylation side products if conditions are not optimized. |

| Typical Overall Yield | Good to Excellent | Moderate to Good |

Physicochemical and Structural Characterization

The final product, this compound, is a solid at room temperature. Its identity and purity must be confirmed through standard analytical techniques.

-

Molecular Formula: C₅H₇N₃OS₂[9]

-

Molecular Weight: 189.26 g/mol

-

Appearance: Crystalline solid

-

Structural Insights: X-ray crystallography studies reveal that in the solid state, the molecule forms inversion dimers linked by pairs of N-H···N hydrogen bonds.[9] These dimers are further arranged into chains through intermolecular C-H···O hydrogen bonds between the methylthio group and the carbonyl oxygen.[9] The core acetamido-1,3,4-thiadiazole unit is nearly planar.[9]

-

Spectroscopic Analysis:

-

¹H NMR: Expected signals would include a singlet for the acetyl methyl protons (~2.2 ppm), a singlet for the S-methyl protons (~2.7 ppm), and a broad singlet for the amide N-H proton.

-

IR (KBr): Characteristic peaks would include N-H stretching (~3200-3400 cm⁻¹), C=O stretching of the amide (~1670-1700 cm⁻¹), and C=N stretching of the thiadiazole ring (~1620 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 189.

-

Conclusion

The synthesis of this compound is readily achievable through at least two reliable and well-documented chemical pathways. The convergent approach (Pathway A), involving the initial formation of 2-amino-5-(methylthio)-1,3,4-thiadiazole followed by acetylation, is often preferred for its efficiency. The linear approach (Pathway B), which relies on the S-methylation of an N-acetylated mercapto-thiadiazole precursor, provides a valuable alternative, particularly when starting material availability is a consideration. Both routes employ standard organic transformations and yield a product of high purity after appropriate work-up and recrystallization. This guide provides the necessary technical foundation and procedural details for researchers to confidently synthesize this important heterocyclic building block.

References

-

Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. MDPI. Available from: [Link]

-

Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. PubMed. Available from: [Link]

-

synthesis of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-n-(2-phenyl. Rasayan J. Chem. Available from: [Link]

- Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole. Google Patents.

-

2-Amino-5-methyl-1,3,4-thiadiazole and 2-amino-5-ethyl-1,3,4-thiadiazole. ResearchGate. Available from: [Link]

-

N-(5-Methyl-sulfanyl-1,3,4-thia-diazol-2-yl)acetamide. PubMed. Available from: [Link]

-

Synthesis of 5-substituted 1,3,4-thiadiazol-2-yl-sulfanyl¬acetic acid derivatives. ResearchGate. Available from: [Link]

- Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles. Google Patents.

-

Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. ACS Publications. Available from: [Link]

-

(PDF) ChemInform Abstract: Synthesis of N-(5-Aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2 (3H)-yl)acetamide Derivatives Promoted by Carbodiimide Condensation. ResearchGate. Available from: [Link]

-

Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates. ACS Omega. Available from: [Link]

-

Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity. PubMed. Available from: [Link]

-

Structure of N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide. ResearchGate. Available from: [Link]

-

Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Brieflands. Available from: [Link]

- N-[5-[(5-Acetamido-1,3,4-thiadiazol-2-yl)sulfonylsulfamoyl]. BLDpharm. Available from: https://www.bldpharm.com/products/BD01344465.html

-

Methazolamide: Structure and Uses. Scribd. Available from: [Link]

-

Synthesis of Methazolamide. Medicinal Chemistry Lectures Notes. Available from: [Link]

-

View of Identification and synthesis of metabolites of the new antiglaucoma drug. Research Results in Pharmacology. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. scribd.com [scribd.com]

- 5. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]

- 6. US3887572A - Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles - Google Patents [patents.google.com]

- 7. Synthesis of Methazolamide - Medicinal Chemistry Lectures Notes [medicinal-chemistry-notes.blogspot.com]

- 8. researchgate.net [researchgate.net]

- 9. N-(5-Methyl-sulfanyl-1,3,4-thia-diazol-2-yl)acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]

"N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide, a notable member of the 1,3,4-thiadiazole class of heterocyclic compounds, has garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of its core physical and chemical properties, synthesis, and structural characteristics. The 1,3,4-thiadiazole scaffold is a key pharmacophore, imparting a wide range of biological activities to its derivatives, including potential anticancer and antimicrobial properties.[1][2][3] This document serves as a centralized resource for professionals engaged in research and development involving this promising molecule.

Introduction

The 1,3,4-thiadiazole ring is a versatile heterocyclic motif that forms the backbone of numerous biologically active compounds.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory activities.[2][3] this compound (C₅H₇N₃OS₂) is a specific derivative characterized by an acetamide group at the 2-position and a methylthio group at the 5-position of the thiadiazole ring. Understanding the fundamental physical and chemical properties of this compound is crucial for its potential application in medicinal chemistry and materials science. This guide synthesizes available data to provide a detailed technical profile of this molecule.

Molecular Structure and Identification

The core structure of this compound features a planar five-membered 1,3,4-thiadiazole ring. The acetamido group attached to this ring is also largely planar.[4] This planarity and the presence of various heteroatoms facilitate intermolecular interactions, which are critical for its solid-state structure and potential biological activity.

Below is a diagram illustrating the chemical structure of the molecule.

Caption: Chemical structure of this compound.

Table 1: Compound Identification

| Identifier | Value | Reference |

| IUPAC Name | This compound | [5] |

| CAS Number | 38583-51-6 | [5] |

| Molecular Formula | C₅H₇N₃OS₂ | [5] |

| Molecular Weight | 189.25 g/mol | [5] |

| Synonyms | 2-acetamido-5-(methylthio)-1,3,4-Thiadiazole, N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-acetamide | [5] |

Synthesis and Purification

The synthesis of this compound can be achieved through a multi-step process, commencing with the appropriate precursors. A common synthetic route involves the acetylation of 2-amino-5-(methylthio)-1,3,4-thiadiazole. While the specific experimental details from the primary literature require access to specialized journals, a generalized and widely applicable protocol is outlined below. This protocol is based on established methods for the acylation of amino-thiadiazoles.[6][7]

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Generalized)

Step 1: Synthesis of 2-Amino-5-(methylthio)-1,3,4-thiadiazole (Precursor)

-

Rationale: The initial step involves the formation of the thiadiazole ring, followed by methylation of the thiol group. The choice of a base is critical to deprotonate the thiol, facilitating nucleophilic attack on the methylating agent.

-

Procedure:

-

To a solution of 2-amino-5-mercapto-1,3,4-thiadiazole in a suitable solvent (e.g., ethanol or DMF), add a base such as sodium hydroxide or potassium carbonate.

-

Stir the mixture at room temperature to ensure complete deprotonation.

-

Slowly add methyl iodide and continue stirring until the reaction is complete (monitored by TLC).

-

The product can be isolated by precipitation or extraction and purified by recrystallization.

-

Step 2: Acetylation to Yield this compound

-

Rationale: The final step is the acylation of the amino group. Acetic anhydride or acetyl chloride are common and effective acetylating agents. The reaction is often carried out in the presence of a base to neutralize the acid byproduct.

-

Procedure:

-

Dissolve 2-amino-5-(methylthio)-1,3,4-thiadiazole in a suitable solvent like glacial acetic acid or an inert solvent like dichloromethane.

-

Add acetic anhydride or acetyl chloride dropwise to the solution, maintaining a controlled temperature.

-

If necessary, a base such as pyridine or triethylamine can be added to catalyze the reaction and scavenge the generated acid.

-

Stir the reaction mixture for a specified period until completion.

-

The final product can be isolated by pouring the reaction mixture into ice water, followed by filtration and recrystallization from a suitable solvent (e.g., ethanol) to yield the pure acetamide derivative.

-

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. While experimental data for some properties are not widely available, information from crystallographic studies and data for analogous compounds provide valuable insights.

Table 2: Physical and Chemical Properties

| Property | Value | Remarks/Reference |

| Molecular Formula | C₅H₇N₃OS₂ | [5] |

| Molecular Weight | 189.25 g/mol | [5] |

| Appearance | Crystalline solid | Based on crystallographic studies. |

| Melting Point | Not explicitly reported. | Precursor melts at 178-181 °C. Related acetamides have melting points >200 °C.[4] |

| Solubility | Not explicitly reported. | Likely soluble in polar organic solvents like DMSO and DMF. |

| Crystal System | Triclinic | [4] |

| Space Group | P-1 | [4] |

| Unit Cell Dimensions | a = 5.0797(10) Å, b = 7.9894(16) Å, c = 10.081(2) Åα = 91.96(3)°, β = 90.94(3)°, γ = 105.27(3)° | [4] |

Spectroscopic and Structural Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques and X-ray crystallography.

X-ray Crystallography

A single-crystal X-ray diffraction study has provided definitive structural information for this compound.[4] The key findings from this study include:

-

The acetamido-1,3,4-thiadiazole unit is essentially planar, with a root-mean-square deviation of 0.045(8) Å.[4]

-

In the crystal structure, molecules form inversion dimers through N-H···N hydrogen bonds.[4]

-

These dimers are further arranged into chains via intermolecular C-H···O hydrogen bonds between the methylsulfanyl groups and the carbonyl oxygen atoms.[4]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. veeprho.com [veeprho.com]

- 6. d-nb.info [d-nb.info]

- 7. researchgate.net [researchgate.net]

The Thiadiazole Scaffold: A Comprehensive Guide to Structure-Activity Relationships in Drug Discovery

Foreword: The Enduring Versatility of a Privileged Heterocycle

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that, through evolutionary selection in the laboratory, demonstrate a remarkable capacity for interacting with a wide array of biological targets. The 1,3,4-thiadiazole ring is a quintessential example of such a scaffold.[1][2] Its unique electronic and physicochemical properties, including a mesoionic character that facilitates membrane permeability and strong aromaticity contributing to in vivo stability, have cemented its status as a cornerstone in the design of novel therapeutics.[1][3][4][5] This guide offers an in-depth exploration of the structure-activity relationships (SAR) of thiadiazole derivatives, providing researchers, scientists, and drug development professionals with a technical and practical understanding of how to harness the potential of this versatile heterocycle. We will move beyond a mere cataloging of activities to dissect the causal relationships between molecular structure and biological function, empowering the reader to make informed decisions in the design and optimization of next-generation thiadiazole-based drug candidates.

The Physicochemical Landscape of 1,3,4-Thiadiazole: The Foundation of Biological Activity

The therapeutic potential of the 1,3,4-thiadiazole core is deeply rooted in its intrinsic chemical properties. This five-membered heterocycle, containing one sulfur and two nitrogen atoms, possesses a unique combination of features that render it an attractive pharmacophore.[4][6]

-

Aromaticity and Stability: The 1,3,4-thiadiazole ring is highly aromatic, which confers significant metabolic stability and generally low toxicity in biological systems.[4][5] This stability is a crucial attribute for any successful drug candidate, ensuring that the molecule reaches its target intact.

-

Electronic Nature and Bioisosterism: The thiadiazole ring is electron-deficient and can act as a bioisostere for other chemical groups, such as pyrimidine, a core component of nucleic acids.[3] This bioisosteric relationship allows thiadiazole derivatives to potentially interfere with processes like DNA replication, a key strategy in anticancer drug design.[3] The presence of the sulfur atom with its C-S σ* orbitals creates regions of low electron density, facilitating interactions with biological targets.[3]

-

Mesoionic Character and Membrane Permeability: The mesoionic nature of the 1,3,4-thiadiazole ring is a key contributor to its ability to cross biological membranes.[1][3] This property is critical for oral bioavailability and for reaching intracellular targets.

-

Hydrogen Bonding Capacity: The nitrogen atoms in the thiadiazole ring can act as hydrogen bond acceptors, while substituents on the ring can be designed to act as hydrogen bond donors. This capacity for hydrogen bonding is fundamental to the specific and high-affinity interactions with protein targets.

The interplay of these properties creates a scaffold that is not only robust but also capable of engaging in a wide range of intermolecular interactions, laying the groundwork for its diverse pharmacological activities.

Navigating the Structure-Activity Landscape: Key Principles and Case Studies

The biological activity of thiadiazole derivatives is profoundly influenced by the nature and position of substituents on the core ring. The most common points of substitution are the C2 and C5 positions, and modifications at these sites can dramatically alter a compound's potency, selectivity, and pharmacokinetic profile.

Anticancer Activity: A Dominant Therapeutic Area

Thiadiazole derivatives have shown remarkable promise as anticancer agents, with activities spanning a wide range of malignancies.[3][6][7] The SAR in this area is particularly well-defined.

Key SAR Insights for Anticancer Activity:

-

Substituents at C2 and C5: The majority of potent anticancer thiadiazoles are substituted at both the C2 and C5 positions.[3]

-

Aromatic and Heterocyclic Moieties: The introduction of aromatic or heterocyclic rings at these positions is a common strategy to enhance anticancer activity. These groups can engage in π-π stacking and hydrophobic interactions within the target's binding site.

-

Electron-Withdrawing vs. Electron-Donating Groups: The electronic nature of the substituents plays a critical role. For some classes of anticancer thiadiazoles, electron-withdrawing groups (e.g., nitro, chloro, amido) on a phenyl ring substituent enhance cytotoxicity.[3] Conversely, electron-donating groups (e.g., methyl) can be detrimental to activity.[3]

-

Linker Groups: The nature of the linker connecting the thiadiazole core to other moieties can influence flexibility and binding orientation.

Case Study: Inhibition of Epidermal Growth Factor Receptor (EGFR) and HER-2

Certain 2,5-disubstituted 1,3,4-thiadiazoles have demonstrated potent inhibitory activity against EGFR and HER-2, key drivers in many cancers, particularly breast cancer.[3][8] For instance, the derivative 29i (structure not shown) exhibited significant potency against MCF-7 and SK-BR-3 breast cancer cell lines, with IC50 values of 1.45 µM and 0.77 µM, respectively.[3] In silico docking studies revealed that the thiadiazole moiety itself is crucially involved in the interaction with the active sites of EGFR and HER-2.[3]

Table 1: SAR of Selected Thiadiazole Derivatives as Anticancer Agents

| Compound ID | Substituent at C2 | Substituent at C5 | Target/Cell Line | IC50 (µM) | Key SAR Observation | Reference |

| 18h | Phenyl | Amido-substituted phenyl | EGFR TK (in silico) | - | Electron-withdrawing amido group enhances activity. | [3] |

| 18g | Phenyl | Nitro-substituted phenyl | EGFR TK (in silico) | - | Electron-withdrawing nitro group enhances activity. | [3] |

| 18b | Phenyl | Methyl-substituted phenyl | EGFR TK (in silico) | - | Electron-donating methyl group is detrimental to activity. | [3] |

| 22d | (not specified) | (not specified) | MCF-7 | 1.52 | Potent inhibitor of LSD1 (IC50 = 0.046 µM). | [3] |

| 36e | (not specified) | (not specified) | MCF-7 | 5.51–9.48 | Induces early apoptosis and G2/M cell cycle arrest. | [3] |

| 36c | (not specified) | (not specified) | MCF-7 | 5.51–9.48 | Induces necrosis and sub-G1 cell cycle arrest. | [3] |

Antimicrobial and Antifungal Activity: Combating Drug Resistance

The rise of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Thiadiazole derivatives have emerged as a promising class of compounds with a broad spectrum of activity against bacteria and fungi.[6][9][10]

Key SAR Insights for Antimicrobial Activity:

-

The 2-Amino-1,3,4-thiadiazole Scaffold: The 2-amino-1,3,4-thiadiazole moiety is a particularly effective scaffold for antimicrobial agents.[10] The amino group provides a key site for further derivatization.

-

Substitution on the Amino Group: Modifications at the exocyclic amino group can significantly impact antimicrobial potency. For example, the introduction of aromatic or heterocyclic moieties can enhance activity.

-

Substituents at C5: The nature of the substituent at the C5 position is also critical. The presence of lipophilic groups can improve membrane penetration, which is crucial for activity against Gram-negative bacteria.

-

Metal Complexes: Coordination of thiadiazole derivatives with metal ions can sometimes lead to enhanced antimicrobial activity.

Case Study: Broad-Spectrum Antibacterial and Antifungal Agents

Numerous studies have reported the synthesis of 1,3,4-thiadiazole derivatives with potent activity against a wide range of bacterial and fungal strains.[9] For instance, some derivatives have shown superior or comparable efficacy to standard antibiotics.[9] The presence of a free amino group adjacent to the thiadiazole ring, as in compound 14a , was found to be crucial for significant antibacterial activity, with a MIC value of 2.5 µg/mL against certain strains.[9]

Table 2: SAR of Selected Thiadiazole Derivatives as Antimicrobial Agents

| Compound ID | Key Structural Feature | Target Organism(s) | Activity | Key SAR Observation | Reference |

| 14a | Free amino group at C2 | Bacillus polymyxa, Pseudomonas aeruginosa | MIC = 2.5 µg/mL | The free amino group is critical for activity. | [9] |

| 18a | Aromatic formazan derivative | Salmonella typhi | Good activity (15-19 mm inhibition zone) | Aromatic formazans are more active than other derivatives. | [10] |

| 19 | p-chlorophenyl substitution on the amino group | Staphylococcus aureus | Marginally active (MIC = 62.5 µg/mL) | Substitution on the amino group modulates activity. | [10] |

| Tris-1,3,4-thiadiazole derivative | Three thiadiazole rings | S. aureus, C. diphtheriae, S. cerevisiae | Good activity | Poly-thiadiazole structures can be effective. | [10] |

Anti-inflammatory Activity

Thiadiazole derivatives have also been investigated for their potential as anti-inflammatory agents, often targeting enzymes involved in the inflammatory cascade.[6][11]

Experimental Design and Methodologies: A Practical Guide

The successful development of thiadiazole-based therapeutics relies on robust and reproducible experimental protocols. This section provides a framework for the synthesis and biological evaluation of these compounds.

General Synthetic Protocol for 2,5-Disubstituted 1,3,4-Thiadiazoles

A common and versatile method for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides with various reagents.

Step-by-Step Methodology:

-

Synthesis of Thiosemicarbazide Intermediate:

-

React a carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or concentrated sulfuric acid.

-

Alternatively, react an acid hydrazide with an isothiocyanate.

-

-

Cyclization to the 1,3,4-Thiadiazole Ring:

-

Heat the thiosemicarbazide intermediate in the presence of a cyclizing agent. The choice of reagent will depend on the desired substituent at the C5 position. For example, using an aldehyde or ketone will introduce a corresponding substituent.

-

-

Purification:

-

Purify the crude product using standard techniques such as recrystallization or column chromatography.

-

-

Characterization:

-

Confirm the structure of the synthesized compound using spectroscopic methods like ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

-

Self-Validating System:

-

Purity Assessment: Purity should be assessed by at least two independent methods, such as HPLC and elemental analysis.

-

Structural Confirmation: Comprehensive spectroscopic data is essential to unambiguously confirm the chemical structure.

-

Reproducibility: The synthesis should be repeated to ensure the reproducibility of the yield and purity.

In Vitro Anticancer Activity Assay: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for cytotoxic compounds.

Step-by-Step Protocol:

-

Cell Culture:

-

Culture the desired cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media and conditions until they reach logarithmic growth phase.

-

-

Cell Seeding:

-

Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test thiadiazole compounds in the cell culture medium.

-

Treat the cells with the compounds at various concentrations for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

-

MTT Addition:

-

Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

-

Formazan Solubilization:

-

Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

Self-Validating System:

-

Controls: The inclusion of both positive and negative controls is essential for data validation.

-

Dose-Response Curve: A clear dose-response relationship should be observed.

-

Statistical Analysis: Perform statistical analysis to determine the significance of the results.

Visualizing the SAR: Logic and Workflow Diagrams

To better understand the principles of thiadiazole drug design, visual representations of the key concepts and workflows are invaluable.

Caption: General workflow for the synthesis of thiadiazoles.

Future Directions and Concluding Remarks

The 1,3,4-thiadiazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research will likely focus on several key areas:

-

Multi-target Drug Design: The development of thiadiazole derivatives that can modulate multiple targets simultaneously to combat complex diseases like cancer and neurodegenerative disorders.

-

Computational Approaches: The increasing use of computational tools, such as molecular docking and quantum mechanics calculations, will enable more rational and efficient design of potent and selective thiadiazole derivatives. [5]* Novel Synthetic Methodologies: The exploration of new and more efficient synthetic routes will facilitate the creation of diverse libraries of thiadiazole compounds for high-throughput screening.

-

Drug Delivery Systems: The incorporation of thiadiazole derivatives into novel drug delivery systems to improve their pharmacokinetic properties and reduce off-target toxicity.

References

- Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents.

- Review Article on Thiadiazole Derivatives and Its Biological Activity. Sarcouncil Journal of Plant and Agronomy.

- Antimicrobial Activity of 1,3,4-Thiadiazole Deriv

- Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. MDPI.

- Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Publishing.

- Biological activity of oxadiazole and thiadiazole deriv

- 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents.

- A review on the 1,3,4-Thiadiazole as Anticancer Activity. bepls.

- Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Taylor & Francis Online.

- 1,3,4-thiadiazole: a privileged scaffold for drug design and development. PubMed.

- Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. MDPI.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. 1,3,4-thiadiazole: a privileged scaffold for drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]

- 6. sarcouncil.com [sarcouncil.com]

- 7. bepls.com [bepls.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Potential therapeutic targets of N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide

An In-Depth Technical Guide to Investigating the Therapeutic Potential of N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide

This document provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the therapeutic landscape of the novel compound this compound. Given the nascent stage of research on this specific molecule, this guide establishes a hypothesis-driven approach grounded in the well-documented biological activities of its core chemical scaffold, the 1,3,4-thiadiazole ring. We will proceed by inferring potential targets based on structure-activity relationships within this chemical class and outline a rigorous, multi-stage validation workflow.

Introduction: The Therapeutic Promise of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and diverse pharmacological activities. This five-membered heterocyclic ring, containing two nitrogen atoms and one sulfur atom, is a versatile pharmacophore capable of engaging a wide array of biological targets. Derivatives of 1,3,4-thiadiazole have been extensively investigated and have shown significant potential as antimicrobial, anticancer, anti-inflammatory, and anticonvulsant agents.

The specific compound, this compound, features key functional groups—a methylthio group and an acetamide moiety—that can critically influence its pharmacokinetic properties and target interactions. The sulfur atom in the methylthio group, for instance, can act as a hydrogen bond acceptor or participate in metal coordination, while the acetamide group can serve as a key recognition motif for various enzyme active sites.

Based on a comprehensive analysis of the 1,3,4-thiadiazole literature, we have identified three high-priority, mechanistically distinct therapeutic targets for initial investigation:

-

Carbonic Anhydrases (CAs): As crucial metalloenzymes in physiological pH regulation.

-

PI3K/Akt/mTOR Signaling Pathway: A central regulator of cell growth, proliferation, and survival, frequently dysregulated in cancer.

-

Microbial Dihydrofolate Reductase (DHFR): A validated target for antimicrobial agents.

This guide will detail the scientific rationale for selecting each target and provide robust, step-by-step protocols for a comprehensive validation campaign.

Part 1: Target Hypothesis & Validation Workflow

Our investigative strategy is built on a logical, phased approach that progresses from initial, high-throughput screening to more complex, biologically relevant models. This ensures a cost-effective and scientifically rigorous evaluation of this compound.

Caption: Phased approach for target validation.

Hypothesis 1: Carbonic Anhydrase Inhibition

Rationale: The 1,3,4-thiadiazole scaffold is a well-established zinc-binding motif found in numerous potent carbonic anhydrase inhibitors. Specifically, sulfonamide-containing thiadiazoles like acetazolamide are clinically used diuretics and anti-glaucoma agents that function by inhibiting CAs. The nitrogen and sulfur atoms in the thiadiazole ring of our lead compound can coordinate with the catalytic zinc ion in the active site of CA enzymes, making this a highly plausible target. Inhibition of specific CA isozymes (e.g., CA IX) is a validated strategy for cancer therapy.

Experimental Protocol: CA Inhibition Assay

This protocol outlines the determination of the inhibitory potency (IC₅₀) of this compound against key human CA isozymes (e.g., CA I, II, IX, XII).

Principle: This is a colorimetric assay measuring the esterase activity of the CA enzyme. The enzyme catalyzes the hydrolysis of 4-nitrophenyl acetate (NPA) to 4-nitrophenol, which can be monitored spectrophotometrically at 400 nm.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Assay Buffer: 10 mM Tris-HCl, pH 7.4.

-

Enzyme Stock: Prepare 1 mg/mL stock solutions of purified recombinant human CA isozymes (I, II, IX, XII) in assay buffer.

-

Substrate Stock: Prepare a 10 mM stock solution of 4-nitrophenyl acetate (NPA) in acetonitrile.

-

Test Compound: Prepare a 10 mM stock solution of this compound in DMSO. Create a 10-point serial dilution series (e.g., 100 µM to 1 nM).

-

Positive Control: Use a known CA inhibitor like acetazolamide.

-

-

Assay Procedure (96-well plate format):

-

Add 170 µL of assay buffer to each well.

-

Add 10 µL of the test compound dilution or control (DMSO for negative control, acetazolamide for positive control).

-

Add 10 µL of the CA enzyme solution (final concentration ~10-20 nM, optimize for linear kinetics).

-

Incubate at room temperature for 15 minutes to allow for compound-enzyme binding.

-

Initiate the reaction by adding 10 µL of the NPA substrate solution (final concentration 0.5 mM).

-

Immediately measure the absorbance at 400 nm every 30 seconds for 10-15 minutes using a plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve for each concentration.

-

Normalize the velocities to the DMSO control (100% activity).

-

Plot the percent inhibition versus the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Data Interpretation:

| Parameter | Description | Favorable Outcome |

| IC₅₀ (nM) | Concentration for 50% inhibition | Low nanomolar range |

| Isozyme Selectivity | Ratio of IC₅₀ values (e.g., IC₅₀ CA II / IC₅₀ CA IX) | >100-fold selectivity for disease-relevant isozyme (e.g., CA IX) over off-target isozymes (e.g., CA I, II) |

Hypothesis 2: Modulation of the PI3K/Akt/mTOR Pathway

Rationale: Several studies have demonstrated that 1,3,4-thiadiazole derivatives can exhibit potent anticancer activity by inhibiting key kinases in the PI3K/Akt/mTOR signaling cascade. This pathway is a critical regulator of cell survival, proliferation, and metabolism and is frequently hyperactivated in a wide range of human cancers. The acetamide group on our compound could potentially form key hydrogen bonds within the ATP-binding pocket of these kinases.

Caption: PI3K/Akt/mTOR signaling pathway.

Experimental Protocol: Western Blot for Phospho-Protein Levels

This protocol assesses the compound's ability to inhibit PI3K/Akt/mTOR signaling in a relevant cancer cell line (e.g., MCF-7, U87).

Principle: Inhibition of upstream kinases (PI3K, Akt, mTOR) will lead to a dose-dependent decrease in the phosphorylation of their downstream substrates. This change is quantified by Western blotting using phosphorylation-specific antibodies.

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Seed cancer cells (e.g., MCF-7) in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 12-16 hours to reduce basal signaling.

-

Pre-treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 2 hours.

-

Stimulate the pathway with a growth factor (e.g., 100 ng/mL IGF-1 or EGF) for 30 minutes.

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine protein concentration using a BCA assay.

-

-

Western Blotting:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate overnight at 4°C with primary antibodies:

-

Phospho-Akt (Ser473)

-

Total Akt

-

Phospho-S6 Ribosomal Protein (a downstream target of mTORC1)

-

Total S6

-

GAPDH or β-actin (as a loading control)

-

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Detect signals using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Perform densitometry analysis to quantify band intensity.

-

Normalize the phospho-protein signal to the total protein signal for each target.

-

Express the results as a percentage of the stimulated control (vehicle-treated).

-

Data Interpretation:

A dose-dependent decrease in the ratio of p-Akt/Total Akt and p-S6/Total S6 would strongly suggest that the compound inhibits the PI3K/Akt/mTOR pathway.

Hypothesis 3: Antimicrobial Activity via Dihydrofolate Reductase (DHFR) Inhibition

Rationale: The folate biosynthesis pathway is essential for microbial survival and contains enzymes, such as DHFR, that are validated targets for antibiotics. Thiadiazole-containing compounds have been reported to act as antimicrobial agents by inhibiting bacterial DHFR. The structure of this compound shares features with known DHFR inhibitors, suggesting it could bind to the enzyme's active site and block the synthesis of tetrahydrofolate, leading to bacterial cell death.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of the compound that prevents visible growth of a target microorganism.

Principle: The broth microdilution method is used to assess the antimicrobial activity of the compound against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli).

Step-by-Step Methodology:

-

Reagent and Culture Preparation:

-

Prepare a 2X concentrated stock of Mueller-Hinton Broth (MHB).

-

Prepare a 1 mg/mL stock solution of the test compound in DMSO.

-

Culture the bacterial strains overnight in MHB. Dilute the overnight culture to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the assay plate.

-

Use a known antibiotic (e.g., ciprofloxacin, trimethoprim) as a positive control.

-

-

Assay Procedure (96-well plate format):

-

Add 100 µL of sterile MHB to all wells.

-

Add 100 µL of the test compound stock to the first column and perform a 2-fold serial dilution across the plate, creating a concentration gradient.

-

The final volume in each well should be 100 µL before adding bacteria.

-

Add 100 µL of the prepared bacterial inoculum to each well.

-

Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Data Analysis:

-

Determine the MIC by visual inspection: it is the lowest compound concentration at which no visible bacterial growth (turbidity) is observed.

-

Optionally, absorbance at 600 nm can be measured to quantify growth.

-

Data Interpretation:

| MIC Value | Interpretation |

| < 8 µg/mL | Potent antimicrobial activity |

| 16 - 64 µg/mL | Moderate antimicrobial activity |

| > 64 µg/mL | Weak or no activity |

If significant antimicrobial activity is observed, a follow-up enzymatic assay using purified bacterial DHFR would be the next logical step to confirm the mechanism of action.

Conclusion and Future Directions

This guide presents a structured, evidence-based strategy for elucidating the therapeutic potential of this compound. By focusing on high-probability targets identified through analysis of the 1,3,4-thiadiazole scaffold, researchers can efficiently channel resources toward the most promising therapeutic avenues. The detailed protocols provided herein serve as a robust starting point for a comprehensive preclinical evaluation campaign.

Positive results in these initial phases should be followed by more advanced studies, including biophysical binding assays (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry) to confirm direct target engagement and determine binding kinetics, as well as efficacy studies in animal models of cancer or infectious disease. This systematic approach will be critical in translating the chemical promise of this compound into a potential therapeutic reality.

References

-

Mathew, B., et al. (2021). 1,3,4-Thiadiazole Derivatives as a Potential Class of Antimicrobial and Anticancer Agents: A Review. Archives of Pharmacal Research, 44(3), 277-303. Available at: [Link]

-

Gomha, S. M., et al. (2018). 1,3,4-Thiadiazoles and Their Fused Ring Systems: A Review of the Chemistry and Biological Activities. Molecules, 23(7), 1616. Available at: [Link]

-

Karaman, B. (2023). Recent advances in 1,3,4-thiadiazole-based compounds as anticancer agents. Archiv der Pharmazie, 356(3), e2200494. Available at: [Link]

-

Nocentini, A., et al. (2018). Carbonic Anhydrase Inhibitors: A Review of the Patent and Scientific Literature (2013-2017). Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1381-1400. Available at: [Link]

-

Wang, Y., et al. (2020). Design, synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as PI3K/mTOR dual inhibitors. Bioorganic & Medicinal Chemistry, 28(1), 115206. Available at: [Link]

-

Yadav, P., et al. (2022). Synthesis, biological evaluation and molecular docking studies of 1,3,4-thiadiazole derivatives as potential antimicrobial agents. Journal of Molecular Structure, 1248, 131456. Available at: [Link]

Methodological & Application

Synthesis of N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide: A Detailed Protocol for Researchers

This comprehensive guide provides a detailed protocol for the synthesis of N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide, a molecule of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering not just a step-by-step procedure but also the underlying chemical principles and practical insights to ensure a successful and reproducible synthesis.

The 1,3,4-thiadiazole scaffold is a privileged pharmacophore, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The target molecule, this compound, is a derivative that holds potential for further functionalization and biological evaluation. This guide will walk you through a reliable and efficient synthesis route, from the selection of starting materials to the characterization of the final product.

I. Chemical Principles and Reaction Mechanism

The synthesis of this compound is achieved through the acylation of 2-amino-5-(methylthio)-1,3,4-thiadiazole with acetic anhydride. This reaction is a classic example of nucleophilic acyl substitution.

Reaction Scheme:

The reaction mechanism proceeds as follows:

-

Nucleophilic Attack: The lone pair of electrons on the primary amine nitrogen of 2-amino-5-(methylthio)-1,3,4-thiadiazole acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride.

-

Tetrahedral Intermediate Formation: This attack leads to the formation of a tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, and the acetate ion departs as a good leaving group.

-

Deprotonation: A proton is removed from the nitrogen atom, typically by a weak base (such as another molecule of the starting amine or a mild base added to the reaction), to yield the final N-acetylated product and a molecule of acetic acid as a byproduct.

The choice of acetic anhydride as the acetylating agent is strategic. It is highly reactive, readily available, and the byproduct, acetic acid, is easily removed during the work-up procedure.

II. Experimental Protocol

This protocol is designed for a laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | CAS Number | Key Properties |

| 2-amino-5-(methylthio)-1,3,4-thiadiazole | 147.22 | 5319-77-7 | White to off-white solid, starting material. |

| Acetic Anhydride | 102.09 | 108-24-7 | Colorless liquid, pungent odor, acetylating agent. |

| Pyridine (optional, as catalyst) | 79.10 | 110-86-1 | Colorless liquid, basic catalyst. |

| Dichloromethane (DCM) | 84.93 | 75-09-2 | Colorless liquid, solvent. |

| Saturated Sodium Bicarbonate Solution | - | - | Aqueous solution, for neutralization. |

| Anhydrous Magnesium Sulfate | 120.37 | 7487-88-9 | White solid, drying agent. |

| Ethanol | 46.07 | 64-17-5 | Colorless liquid, for recrystallization. |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-amino-5-(methylthio)-1,3,4-thiadiazole (1.47 g, 10 mmol) in 30 mL of dichloromethane (DCM).

-

Addition of Acetic Anhydride: To the stirred solution, add acetic anhydride (1.22 g, 1.15 mL, 12 mmol) dropwise at room temperature. A slight exotherm may be observed. For a faster reaction, a catalytic amount of pyridine (2-3 drops) can be added.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:1). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

-

Work-up:

-

Once the reaction is complete, carefully pour the reaction mixture into 50 mL of a saturated aqueous solution of sodium bicarbonate to neutralize the excess acetic anhydride and the acetic acid byproduct.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product is typically obtained as a solid.

-

Recrystallize the crude solid from a suitable solvent system, such as ethanol or an ethanol/water mixture, to obtain the pure this compound as a crystalline solid.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

-

III. Characterization of this compound

The identity and purity of the synthesized compound should be confirmed by various analytical techniques.

Physicochemical Properties

| Property | Expected Value |

| Molecular Formula | C₅H₇N₃OS₂ |

| Molecular Weight | 189.26 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | To be determined experimentally (expected > 200 °C) |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in ethanol |

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ ~12.5 (s, 1H, -NH-C=O)

-

δ ~2.7 (s, 3H, -S-CH₃)

-

δ ~2.2 (s, 3H, -C(=O)-CH₃)

-

-

¹³C NMR (100 MHz, DMSO-d₆):

-

δ ~169.0 (C=O)

-

δ ~162.0 (C-2 of thiadiazole)

-

δ ~158.0 (C-5 of thiadiazole)

-

δ ~22.0 (-C(=O)-CH₃)

-

δ ~15.0 (-S-CH₃)

-

-

Infrared (IR) Spectroscopy (KBr, cm⁻¹):

-

~3200-3100 (N-H stretching)

-

~1680-1660 (C=O stretching, amide I)

-

~1550-1530 (N-H bending, amide II)

-

~1300-1200 (C-N stretching)

-

-

Mass Spectrometry (MS):

-

Expected [M+H]⁺: 190.01

-

IV. Visualizing the Workflow

To provide a clear overview of the synthesis process, the following workflow diagram has been generated.

Caption: Synthesis workflow for this compound.

V. Safety Precautions and Troubleshooting

Safety:

-

Acetic Anhydride: Corrosive and a lachrymator. Handle with care in a fume hood.

-

Dichloromethane: A volatile and potentially carcinogenic solvent. Ensure adequate ventilation.

-

Pyridine: Flammable and has a strong, unpleasant odor. Use in a fume hood.

Troubleshooting:

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Incomplete Reaction | Insufficient reaction time or low reactivity. | Extend the reaction time. Add a catalytic amount of pyridine. Gently warm the reaction mixture if necessary. |

| Low Yield | Inefficient extraction or loss during recrystallization. | Perform multiple extractions. Use a minimal amount of hot solvent for recrystallization and cool slowly. |

| Product is an oil, not a solid | Presence of impurities or residual solvent. | Try triturating the oil with a non-polar solvent like hexane. Purify by column chromatography if necessary. |

| Broad NMR peaks | Presence of paramagnetic impurities or slow rotation around the amide bond. | Ensure the product is pure. Variable temperature NMR may be required to resolve rotamers. |

VI. Conclusion

This application note provides a comprehensive and practical guide for the synthesis of this compound. By following the detailed protocol and understanding the underlying chemical principles, researchers can confidently and efficiently produce this valuable compound for further investigation in drug discovery and development programs. The provided characterization data will serve as a reliable reference for product verification.

References

-

Hu, Y., et al. (2014). 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry. Chemical Reviews, 114(10), 5572-5610. [Link]

-

Gomha, S. M., et al. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: Synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 12, 1511–1523. [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

How to use N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide in vitro assays

An Application Guide for the In Vitro Characterization of N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vitro assays to characterize the biological activity of this compound. This guide emphasizes the rationale behind experimental choices, provides detailed protocols, and offers insights into data interpretation to facilitate the exploration of this compound's therapeutic potential.

Introduction: The Scientific Context of 1,3,4-Thiadiazoles

The 1,3,4-thiadiazole heterocyclic scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active agents.[1][2] Derivatives of this core structure have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[2] this compound, a member of this promising class, is structurally related to established drugs like Methazolamide, a known carbonic anhydrase inhibitor used in the treatment of glaucoma.[3]

The urgent need for novel therapeutic agents, particularly in oncology, drives the investigation of new chemical entities.[4] Given the established anticancer potential of various 1,3,4-thiadiazole derivatives, this application note will focus on a logical, tiered approach to evaluate this compound as a potential anticancer agent. We will proceed from broad cytotoxicity screening to more mechanistic assays aimed at elucidating its mode of action, such as apoptosis induction and specific enzyme inhibition.

Compound Profile: this compound

| Property | Value | Source |

| Molecular Formula | C₅H₇N₃OS₂ | Inferred from Structure |

| Molecular Weight | 189.26 g/mol | Inferred from Structure |

| Canonical SMILES | CSC1=NN=C(S1)NC(=O)C | PubChem |

| Appearance | White to off-white solid (typical) | General Chemical Properties |

| Solubility | Soluble in DMSO; poorly soluble in water | General Chemical Properties |

Handling and Storage: For in vitro assays, it is critical to prepare a high-concentration stock solution, typically 10-50 mM in dimethyl sulfoxide (DMSO). This stock should be aliquoted and stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Tier 1 Assay: Assessing General Cytotoxicity

The foundational step in evaluating a potential anticancer compound is to determine its effect on cancer cell viability. The MTT assay is a robust, colorimetric method widely used for this purpose.[4][5] It measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.

Principle of the MTT Assay

The assay relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by mitochondrial succinate dehydrogenase enzymes in living cells. The amount of formazan produced is proportional to the number of metabolically active cells.

Detailed Protocol: MTT Cytotoxicity Assay

1. Cell Culture and Seeding:

-

Culture selected cancer cell lines (e.g., MCF-7 [breast], PC-3 [prostate], HT-29 [colon]) in their recommended media until they reach ~80% confluency.[5][6] The choice of cell lines should be guided by the therapeutic area of interest.

-

Trypsinize, count, and seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of media.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

2. Compound Treatment:

-

Prepare a serial dilution of the this compound stock solution in complete cell culture medium. A typical concentration range to start with is 0.1 µM to 100 µM.

-

Carefully remove the old media from the wells and add 100 µL of the media containing the various compound concentrations.

-

Essential Controls:

- Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest compound concentration.

- Untreated Control: Cells in medium only.

- Positive Control: Cells treated with a known cytotoxic agent like Doxorubicin or 5-Fluorouracil.[7]

-

Incubate the plate for 48-72 hours.

3. Assay Execution and Data Acquisition:

-

Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or placing on an orbital shaker.

-

Read the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

-

Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

-

Plot the % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the half-maximal inhibitory concentration (IC₅₀).

Tier 2 Assay: Investigating the Mechanism of Cell Death

If the compound demonstrates significant cytotoxicity (e.g., an IC₅₀ in the low micromolar range), the next logical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer drugs.[6] A hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases.[6]

Workflow for Mechanistic Investigation

Caption: Workflow from cytotoxicity to apoptosis pathway analysis.

Detailed Protocol: Caspase-Glo® 3/7 Assay

This commercially available luminescent assay provides a sensitive and straightforward method for measuring the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.

1. Cell Seeding and Treatment:

-

Seed cells in a white-walled 96-well plate suitable for luminescence readings. Use the same seeding density and treatment protocol as the MTT assay. It is crucial to run a parallel plate for viability (e.g., using CellTiter-Glo®) to normalize caspase activity to the number of viable cells.

-

Treat cells with the compound at concentrations around its IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀) for a shorter duration, typically 12-24 hours, to capture caspase activation before widespread cell death.

2. Assay Execution:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

-

Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Add 100 µL of the reagent to each well.

-

Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

-

Incubate at room temperature for 1-3 hours, protected from light.

3. Data Acquisition and Interpretation:

-

Measure the luminescence using a plate-reading luminometer.

-

A significant increase in the luminescent signal in treated wells compared to the vehicle control indicates the induction of apoptosis via the activation of executioner caspases 3 and 7. Data should be presented as fold-change over the vehicle control.

Tier 3 Assay: Exploring Potential Molecular Targets

The 1,3,4-thiadiazole core is a known "privileged scaffold" that can interact with various biological targets, most notably enzymes.[8] Given its structural similarity to methazolamide, a primary hypothesis is the inhibition of carbonic anhydrases (CAs).[3][9]

Hypothetical Mechanism of Action

Caption: Hypothetical inhibition of a pro-survival enzyme by the compound.

Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a common method for measuring CA activity based on the enzyme's ability to hydrate CO₂. The subsequent esterase activity of the enzyme on a substrate like 4-nitrophenyl acetate (4-NPA) is monitored spectrophotometrically.

1. Reagent Preparation:

-

Enzyme: Purified human carbonic anhydrase isoform (e.g., CA II or the tumor-associated CA IX).

-

Substrate: 4-Nitrophenyl acetate (4-NPA) solution in anhydrous acetonitrile.

-

Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4).

-

Inhibitor: Serial dilutions of this compound in buffer.

-

Positive Control: Acetazolamide or Methazolamide.[3]

2. Assay Procedure:

-

In a 96-well UV-transparent plate, add:

- Buffer

- Enzyme solution (to a final concentration in the low nM range)

- Inhibitor solution at various concentrations (or vehicle for control)

-

Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.

-

Initiate the reaction by adding the 4-NPA substrate.

-

Immediately measure the increase in absorbance at 400 nm over time (kinetic read) using a microplate reader. The slope of this line represents the reaction rate.

3. Data Analysis and Interpretation:

-

Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control.

-

Plot the % Inhibition against the log of the compound concentration to determine the IC₅₀ value.

-

A low IC₅₀ value suggests that this compound is a potent inhibitor of the specific carbonic anhydrase isoform tested, providing a plausible mechanism for its observed anticancer effects.

Summary and Future Directions

This guide outlines a systematic, three-tiered approach to the in vitro evaluation of this compound. By following these protocols, researchers can efficiently determine the compound's cytotoxic potential, investigate its ability to induce apoptosis, and explore its activity against specific, hypothesis-driven molecular targets.

Summary of IC₅₀ Data

| Assay Type | Cell Line / Target | IC₅₀ (µM) |

| Cytotoxicity | MCF-7 | [Experimental Value] |

| PC-3 | [Experimental Value] | |

| HT-29 | [Experimental Value] | |

| Enzyme Inhibition | Carbonic Anhydrase II | [Experimental Value] |

| Carbonic Anhydrase IX | [Experimental Value] |

Positive results from these assays would warrant further investigation, including broader cell panel screening, analysis of other cell death mechanisms (e.g., necrosis, autophagy), and more advanced target validation studies using techniques like cellular thermal shift assays (CETSA) or chemoproteomics.

References

-

Aliabadi, A., et al. (2014). Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity. PubMed. Available from: [Link]

-

Aliabadi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Brieflands. Available from: [Link]

-

Shawky, A. M., et al. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PubMed Central. Available from: [Link]

-

Kane, S.R., et al. (2022). Biological Evaluation of Some Synthesized N-Substituted 1,3,4 Thiadiazole derivatives by using In-Vitro Model. International Journal of ChemTech Research. Available from: [Link]

-

Hosseinzadeh, L., et al. (2013). Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity. PubMed. Available from: [Link]

-

Aliabadi, A., et al. (2013). N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. National Institutes of Health. Available from: [Link]

-

Schoenwald, R. D., et al. (1991). Ocular Pharmacology of Methazolamide Analogs: Distribution in the Eye and Effects on Pressure After Topical Application. PubMed. Available from: [Link]

-

Tang, C., et al. (2024). LLMDTA: Improving Cold-Start Prediction in Drug-Target Affinity with Biological LLM. arXiv. Available from: [Link]

-

Maren, T. H. (1956). The pharmacology of methazolamide in relation to the treatment of glaucoma. ResearchGate. Available from: [Link]

-

Lauria, A., et al. (2014). Multivariate analysis in the identification of biological targets for designed molecular structures: the BIOTA protocol. PubMed. Available from: [Link]

-

Taylor & Francis Online. Methazolamide – Knowledge and References. Available from: [Link]

-

Copeland, R. A. (2023). Chromatin- and RNA-Modifying Enzyme Targets for Precision Cancer Therapeutics. Dovetail Genomics. Available from: [Link]

-

Taft, D. R., et al. (1995). Determination of methazolamide concentrations in human biological fluids using high performance liquid chromatography. PubMed. Available from: [Link]

-

Medicines Discovery Catapult. (2020). MDC Connects: Identifying the Target. YouTube. Available from: [Link]

-

Wikipedia. Biological target. Available from: [Link]

-

Teppema, L. J., et al. (2007). The carbonic anhydrase inhibitors methazolamide and acetazolamide have different effects on the hypoxic ventilatory response in the anaesthetized cat. PubMed Central. Available from: [Link]

Sources

- 1. brieflands.com [brieflands.com]

- 2. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]